molecular formula C10H11F2NO2 B12957903 (R)-3-Amino-4-(3,5-difluorophenyl)butanoic acid

(R)-3-Amino-4-(3,5-difluorophenyl)butanoic acid

Cat. No.: B12957903
M. Wt: 215.20 g/mol
InChI Key: JUZLHHFRXMTMCJ-SECBINFHSA-N
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Description

®-3-Amino-4-(3,5-difluorophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with a 3,5-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of protecting groups to facilitate the selective formation of the desired product. For example, the preparation of BOC-®-3-amino-4-(3,5-difluorophenyl)butanoic acid involves the use of t-butyloxycarbonyl (Boc) as a protecting group. The reaction typically involves the condensation of an appropriate amine with a protected carboxylic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid often involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process is designed to be scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Scientific Research Applications

®-3-Amino-4-(3,5-difluorophenyl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(3,5-difluorophenyl)butanoic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with the 3,5-difluorophenyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(3R)-3-amino-4-(3,5-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)/t9-/m1/s1

InChI Key

JUZLHHFRXMTMCJ-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)C[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(CC(=O)O)N

Origin of Product

United States

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